2-Bromocyclopent-2-en-1-amine;hydrochloride
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Overview
Description
2-Bromocyclopent-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C5H8BrN·HCl. It is a versatile compound used in various scientific research applications due to its unique properties. The compound is typically available as a powder and is known for its potential biological activity .
Preparation Methods
The synthesis of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves several steps. One common method includes the bromination of cyclopentadiene followed by amination. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Bromocyclopent-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-Bromocyclopent-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
2-Bromocyclopent-2-en-1-amine;hydrochloride can be compared with other similar compounds, such as:
2-Bromocyclopent-2-en-1-one: This compound has a similar structure but lacks the amine group, leading to different chemical properties and reactivity.
Cyclopent-2-en-1-amine: This compound lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the bromine and amine groups, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
2-bromocyclopent-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-4-2-1-3-5(4)7;/h2,5H,1,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGULKWUHXGAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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